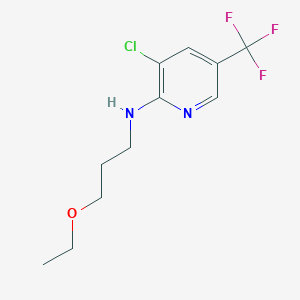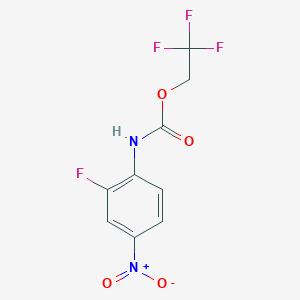
2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate” can be represented by the InChI code:1S/C9H6F4N2O4/c10-6-3-5(15(17)18)1-2-7(6)14-8(16)19-4-9(11,12)13/h1-3H,4H2,(H,14,16) . Chemical Reactions Analysis
While specific chemical reactions involving “2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate” are not available, it’s worth noting that similar compounds have been used in the synthesis of potentially biologically active trifluoromethyl-containing bispiro indolinone derivatives .Physical And Chemical Properties Analysis
The physical form of “2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate” is a powder . Its molecular weight is 282.15 .Aplicaciones Científicas De Investigación
Radiopharmaceutical Synthesis
The compound is utilized in the synthesis of radiolabeled molecules for imaging studies. A study by Olma et al. (2006) demonstrated the use of carbamate-4-nitrophenyl esters as intermediates in the synthesis of 4-[18F]fluorophenyl urea derivatives, which are potential radiopharmaceuticals. These compounds were synthesized with high radiochemical yields, indicating the utility of this class of compounds in radiopharmaceutical chemistry (Olma, Ermert, & Coenen, 2006).
Polyimide Materials
Yin et al. (2005) developed novel fluorinated polyimides derived from a similar trifluoroethyl carbamate structure. These materials exhibited good solubility, thermal stability, and mechanical properties, making them suitable for applications in electronics and aerospace industries (Yin et al., 2005).
Antitumor Drug Synthesis
Gan et al. (2021) discussed the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in the production of antitumor drugs, highlighting its relevance in the development of small molecular inhibitors (Gan et al., 2021).
Photo-labile Protecting Groups
Loudwig and Goeldner (2001) explored the use of N-methyl-N-(o-nitrophenyl)carbamates as photolabile protecting groups for alcohols, demonstrating the versatility of nitrophenyl carbamates in synthetic chemistry (Loudwig & Goeldner, 2001).
Energetic Materials
Aas et al. (2013) investigated asymmetric carbamate derivatives with secondary nitramine and nitroethyl moieties for potential use as oxidizers in energetic formulations. This research indicates the potential of trifluoroethyl carbamates in the development of high-energy materials (Aas et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4N2O4/c10-6-3-5(15(17)18)1-2-7(6)14-8(16)19-4-9(11,12)13/h1-3H,4H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBJDHXROTZIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



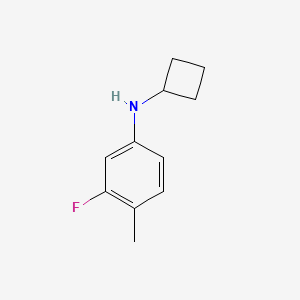
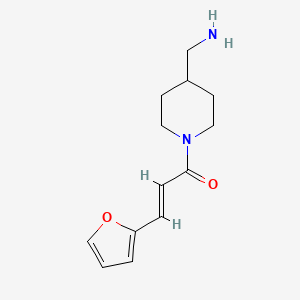

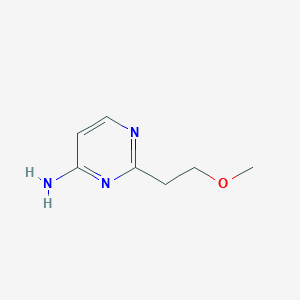
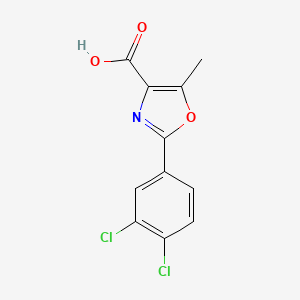
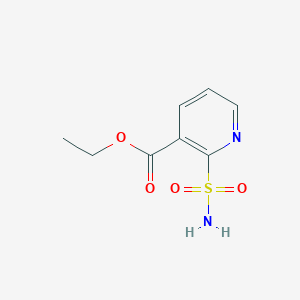
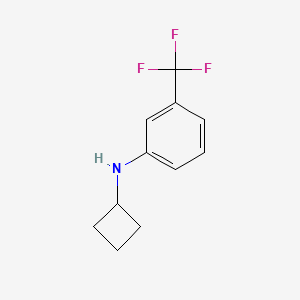
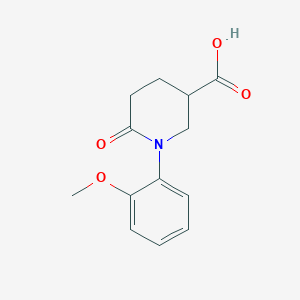
![[4-(4-Methoxyphenoxy)phenyl]methanol](/img/structure/B1453839.png)
![{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine](/img/structure/B1453840.png)
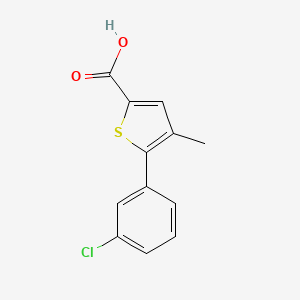
![3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid](/img/structure/B1453842.png)
